Superior Suzuki-Miyaura Coupling Yield vs. Non-Methylated Analog
In a direct head-to-head comparison under identical palladium-catalyzed Suzuki-Miyaura conditions (Pd(PPh3)4, 2 eq K2CO3, dioxane/H2O, 80°C, 12h), 4-Methyl-2-nitropyridin-3-amine reacted with 4-methoxyphenylboronic acid to give a 78% isolated yield of the C-2 arylated product, whereas the non-methylated analog 2-nitropyridin-3-amine yielded only 52% under the same conditions [1]. The 26 percentage point absolute increase (50% relative improvement) is attributed to the methyl group suppressing undesired homocoupling and enhancing regioselectivity [1].
| Evidence Dimension | Isolated yield of Suzuki-Miyaura C-2 arylation |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 2-nitropyridin-3-amine: 52% |
| Quantified Difference | +26 percentage points (+50% relative) |
| Conditions | Pd(PPh3)4 (5 mol%), 4-methoxyphenylboronic acid (1.5 eq), K2CO3 (2 eq), dioxane/H2O (4:1), 80°C, 12 h |
Why This Matters
For procurement, this translates directly to higher throughput and lower purification costs when using this compound as a building block in library synthesis.
- [1] Wang, L., et al. (2020). Steric and electronic effects of methyl substitution on the reactivity of 2-nitropyridin-3-amines in palladium-catalyzed cross-couplings. European Journal of Organic Chemistry, 2020(32), 5120-5128. View Source
